REACTION_CXSMILES
|
C(OCC)=O.Cl.CO[C:9](=[O:13])[CH2:10][NH:11][CH3:12].[H-].[Na+].Cl.[NH2:17][C:18]#[N:19].[C:20]([O-])(=O)C.[Na+].C([O-])([O-])=O.[K+].[K+].[CH2:31]([OH:33])[CH3:32]>CC(O)=O>[CH2:31]([O:33][C:9]([C:10]1[N:11]([CH3:12])[C:18]([NH2:17])=[N:19][CH:20]=1)=[O:13])[CH3:32] |f:1.2,3.4,7.8,9.10.11|
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Name
|
|
Quantity
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45 g
|
Type
|
reactant
|
Smiles
|
NC#N
|
Name
|
|
Quantity
|
88 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)O
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Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(=O)OCC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.COC(CNC)=O
|
Name
|
|
Quantity
|
54 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Type
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CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
to reaction)
|
Type
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CUSTOM
|
Details
|
contained in a 1-L round-bottomed flask
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled in an ice-water bath
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Type
|
ADDITION
|
Details
|
added slowly during a period of 2 h
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
stirred at rt for about 14 h
|
Duration
|
14 h
|
Type
|
CUSTOM
|
Details
|
Volatiles were removed
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to yield a residue which
|
Type
|
CUSTOM
|
Details
|
was triturated twice with hexane (500 mL)
|
Type
|
CUSTOM
|
Details
|
to yield a sticky light brown paste which
|
Type
|
TEMPERATURE
|
Details
|
After the reaction mixture cooled
|
Type
|
FILTRATION
|
Details
|
the white precipitate was filtered off
|
Type
|
WASH
|
Details
|
the residue washed with 2×25 mL of ethanol
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
to yield a thick brown oil to which
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at 90-100° C. for 1.5 h
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
to yield a clear solution which
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
CONCENTRATION
|
Details
|
the resulting solution concentrated
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator at a temperature not more than 45° C
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Type
|
CUSTOM
|
Details
|
The concentrated reaction mixture
|
Type
|
EXTRACTION
|
Details
|
extracted with EA (5×200 mL followed by 3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ethyl acetate layers were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
volatiles removed
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=CN=C(N1C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |